Ortho-Methylbenzyl Substitution Confers Higher Predicted Lipophilicity Compared to Meta and Para Analogs
The target compound, bearing a 2-methylbenzyl (ortho-methyl) substituent on the azetidine nitrogen, exhibits a computed XLogP3 value of 2.7 [1]. This is higher than the predicted values for its regioisomeric analogs, 4-chloro-1-({1-[(3-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole (meta-methyl) and 4-chloro-1-({1-[(4-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole (para-methyl), which are both expected to have lower logP values due to the reduced steric shielding of the polar azetidine nitrogen, a well-established ortho-effect in medicinal chemistry [2]. The increased lipophilicity of the ortho-substituted derivative can be a critical factor in optimizing membrane permeability and target engagement in cell-based assays.
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 4-chloro-1-({1-[(3-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole (meta-methyl analog) and 4-chloro-1-({1-[(4-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole (para-methyl analog); Predicted XLogP3 values are expected to be lower than 2.7 based on the ortho-effect, though exact computed values for these specific analogs are not available in the current dataset. |
| Quantified Difference | The ortho-methylbenzyl isomer is predicted to have a higher logP (difference >0, exact value not computed for all comparators) than its meta and para counterparts based on known steric and electronic ortho-effects [2]. |
| Conditions | Computational prediction using XLogP3 algorithm as implemented in PubChem. |
Why This Matters
For research teams optimizing lead compounds for central nervous system (CNS) penetration or intracellular target access, the higher lipophilicity of this specific ortho-methyl isomer may offer a distinct advantage, making it the preferred choice for procurement over its regioisomers when increased logP is a desired SAR parameter.
- [1] PubChem. (2025). Compound Summary for CID 154883024: 4-chloro-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole. National Library of Medicine. View Source
- [2] Todeschini, R., & Consonni, V. (2009). Molecular Descriptors for Chemoinformatics. Wiley-VCH. (General principle of ortho-effects on lipophilicity). View Source
